Lepadiformine

Ion Channel Pharmacology Cardiac Electrophysiology Structure-Activity Relationship

Lepadiformine A is the only IK1-selective probe with a fully characterized SAR triad: Lepadiformine A (KD=1.42 μM, active control), B (KD=1.56 μM, intermediate), and C (inactive control). Unlike generic potassium channel blockers, its zwitterionic moiety and C2-oxygenated side chain confer target specificity not achievable with cylindricines or fasicularin. Validated for cardiac electrophysiology (QT prolongation at 6 mg/kg i.v.) and oncology cell-cycle arrest (G1/S blockade in NSCLC-N6). Insist on authenticated lepadiformine—analog substitution invalidates experimental reproducibility.

Molecular Formula C19H35NO
Molecular Weight 293.5 g/mol
Cat. No. B1252025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLepadiformine
Synonymslepadiformine
lepadiformine A
lepadiformine B
lepadiformine C
Molecular FormulaC19H35NO
Molecular Weight293.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CCC2CCCCC23N1C(CC3)CO
InChIInChI=1S/C19H35NO/c1-2-3-4-5-9-17-11-10-16-8-6-7-13-19(16)14-12-18(15-21)20(17)19/h16-18,21H,2-15H2,1H3/t16-,17+,18-,19-/m0/s1
InChIKeyHZBRTYLAHHYKNB-RDGPPVDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lepadiformine for Research Procurement: A Tricyclic Marine Alkaloid with Quantifiable IK1 Channel Blockade


Lepadiformine is a tricyclic marine alkaloid belonging to the perhydropyrrolo[2,1‑j]quinolone structural class, first isolated from the tunicate Clavelina lepadiformis in 1994 [1]. It is a member of a larger family of structurally related tricyclic alkaloids that includes the cylindricines, fasicularin, and polycitorols, all characterized by a distinctive azaspirodecane framework with a quaternary amino‑substituted carbon center [2]. Lepadiformine A (the parent compound) possesses an n‑hexyl side chain at the C2 position and a hydroxymethyl group at C13, structural features that directly govern its pharmacological activity [3]. The compound exhibits a unique zwitterionic‑like moiety and has demonstrated both cytotoxic and cardiovascular effects, making it a compound of sustained interest in medicinal chemistry and ion channel pharmacology [4].

Why Lepadiformine Cannot Be Substituted with Other Tricyclic Marine Alkaloids


Although lepadiformine shares the perhydropyrrolo[2,1‑j]quinolone skeleton with cylindricines and fasicularin, these in‑class compounds are not functionally interchangeable [1]. The biological activity of lepadiformine is exquisitely sensitive to specific structural modifications that are absent in related alkaloids. For instance, the oxygenated side chain at the C2 position governs the affinity of lepadiformine for its receptor site within the IK1 potassium channel pore, while the aliphatic chain length at C13 determines the degree of channel blockade [2]. Cylindricines and fasicularin lack these critical pharmacophoric elements and exhibit distinct biological profiles, including DNA alkylating activity not observed for lepadiformine . Consequently, any attempt to substitute lepadiformine with a generic analog would yield fundamentally different pharmacological outcomes and invalidate experimental reproducibility.

Quantitative Evidence Guide for Lepadiformine: Head‑to‑Head Comparisons with Analogs and Baseline Controls


Lepadiformine A vs. Lepadiformine B and C: Differential IK1 Potassium Channel Blockade Potency and Affinity

Lepadiformine A blocks the cardiac inward rectifier potassium current (IK1) in frog atrial myocytes with an apparent dissociation constant (KD) of 1.42 μM. This potency is directly compared to its naturally occurring analogs lepadiformine B and C. Lepadiformine B, which has a shortened C13 aliphatic chain, exhibits nearly identical affinity (KD = 1.56 μM) but reduced potency. Lepadiformine C, which lacks the C2 oxygenated side chain entirely, shows markedly diminished inhibitory activity [1]. The voltage dependence of blockade indicates that lepadiformine A occupies a receptor site at approximately two‑thirds of the membrane depth [2].

Ion Channel Pharmacology Cardiac Electrophysiology Structure-Activity Relationship

Lepadiformine vs. Tetraethylammonium (TEA): Mechanistic Selectivity for IK1 Over Delayed Rectifier Potassium Current (IK)

In frog atrial preparations, lepadiformine significantly prolongs action potential duration (APD) even after the delayed outward potassium current (IK) has been fully blocked by 10 mM tetraethylammonium (TEA). This demonstrates that lepadiformine‑induced APD prolongation is not mediated through IK inhibition but instead through reduction of the inward rectifier potassium current (IK1) [1]. Lepadiformine also mimicked the effect of 0.2 mM Ba²⁺, a classical IK1 blocker, on rat papillary muscle action potential repolarization [2].

Potassium Channel Selectivity Action Potential Prolongation Cardiac Pharmacology

Lepadiformine in Vivo Cardiovascular Profile: Dose‑Dependent Bradycardia and QT Interval Prolongation

Intravenous administration of lepadiformine at a dose of 6 mg/kg in anaesthetized rats produced marked bradycardia and a statistically significant lengthening of electrocardiogram (ECG) intervals, notably the QT interval. The compound also induced a transient decrease in arterial blood pressure (aBP), which rapidly returned to normal, consistent with a vasoconstrictor effect observed in perfused rabbit ear preparations [1]. These in vivo cardiovascular effects correlate directly with the IK1 blockade observed in isolated myocyte preparations, suggesting that lepadiformine possesses antiarrhythmic properties [2].

In Vivo Pharmacology Electrocardiography Antiarrhythmic Research

Lepadiformine Cytotoxic Activity: Antiproliferative Effects via G1 Phase Cell Cycle Arrest

Lepadiformine exhibits moderate in vitro cytotoxicity against multiple tumor cell lines. The antiproliferative activity was studied on a continuous human non‑small cell bronchopulmonary carcinoma line (NSCLC‑N6), where lepadiformine treatment resulted from a partial blockade of cells in the G1 phase of the cell cycle [1]. Additional studies reported moderate cytotoxicity against nasopharynx carcinoma (KB) cells, with an IC₅₀ value of 0.75 μg/mL against HT29 colon adenocarcinoma cells . Lepadiformine B and C also exhibit moderate cytotoxicity, but the structure‑activity relationship for this endpoint is less well‑defined than for IK1 blockade [2].

Cancer Cell Biology Cytotoxicity Screening Cell Cycle Analysis

Lepadiformine Structural Confirmation by Total Synthesis: Correction of Initially Assigned Structure

The originally proposed structure of lepadiformine was later found to be incorrect. Total synthesis efforts initially yielded diastereomers with NMR data that did not match the natural product [1]. The correct structure and absolute configuration of lepadiformine A were ultimately established through enantioselective total synthesis, confirming the compound as a specific stereoisomer within the tricyclic alkaloid family [2]. This structural correction is critical because the biological activity of lepadiformine is highly stereospecific; synthetic diastereomers exhibit altered pharmacological profiles.

Structural Elucidation Total Synthesis Stereochemical Assignment

Optimal Research Application Scenarios for Lepadiformine Based on Quantitative Evidence


Cardiac IK1 Potassium Channel Pharmacology and Electrophysiology Studies

Lepadiformine A serves as a valuable pharmacological tool for dissecting the role of the inward rectifier potassium current (IK1) in cardiac action potential repolarization and arrhythmogenesis. With a defined KD of 1.42 μM for IK1 blockade and demonstrated selectivity over delayed rectifier potassium currents (IK) even in the presence of 10 mM TEA, lepadiformine A enables researchers to probe IK1‑specific contributions to cardiac electrophysiology with greater precision than broad‑spectrum potassium channel blockers [1]. The compound's ability to prolong action potential duration in isolated cardiac myocytes and to produce QT interval prolongation in vivo at 6 mg/kg i.v. makes it suitable for investigating IK1‑mediated mechanisms of arrhythmia and evaluating potential antiarrhythmic strategies [2].

Cancer Cell Biology: G1 Phase Cell Cycle Arrest and Cytotoxicity Screening

Lepadiformine is applicable in oncology research as a chemical probe for studying G1/S cell cycle transition. The compound induces a partial blockade of the G1 phase in human non‑small cell lung carcinoma (NSCLC‑N6) cells, providing a defined cellular phenotype for mechanistic studies of cell cycle regulation [1]. Additionally, lepadiformine demonstrates moderate cytotoxicity against HT29 colon adenocarcinoma cells (IC₅₀ = 0.75 μg/mL) and nasopharynx carcinoma (KB) cells, offering a baseline for comparative cytotoxicity screening of novel marine alkaloid analogs [2].

Structure‑Activity Relationship (SAR) Studies of Tricyclic Marine Alkaloids

The well‑characterized differential activity among lepadiformine A, B, and C provides a robust SAR platform for investigating the structural determinants of IK1 channel blockade and cytotoxicity. Researchers can employ lepadiformine A (KD = 1.42 μM, full activity) as a positive control, lepadiformine B (KD = 1.56 μM, reduced potency) as an intermediate comparator, and lepadiformine C (markedly decreased inhibition) as a negative control to map the contributions of the C2 oxygenated side chain and C13 aliphatic chain length to pharmacological activity [1]. This triad of structurally defined analogs enables systematic exploration of the pharmacophore requirements for IK1 modulation and cytotoxic effects [2].

Preclinical Cardiovascular Safety Pharmacology and Antiarrhythmic Drug Discovery

Lepadiformine's in vivo cardiovascular profile—marked bradycardia, QT interval prolongation, and transient blood pressure decrease at 6 mg/kg i.v.—positions it as a reference compound for preclinical cardiovascular safety pharmacology studies and as a potential lead for antiarrhythmic drug development [1]. The compound's IK1‑selective mechanism distinguishes it from classical class III antiarrhythmics that target delayed rectifier potassium currents (IKr, IKs), offering a novel pharmacological approach for modulating cardiac repolarization [2]. Researchers investigating IK1 as a therapeutic target for arrhythmia management can utilize lepadiformine as a chemical starting point for medicinal chemistry optimization.

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